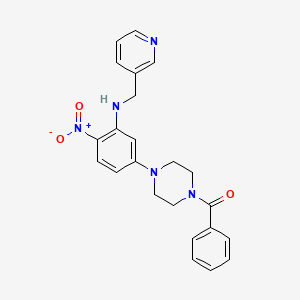![molecular formula C25H35N5O2 B4070105 N-[1-(1'-acetyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B4070105.png)
N-[1-(1'-acetyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]-4-phenylbutanamide
Vue d'ensemble
Description
N-[1-(1'-acetyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]-4-phenylbutanamide, commonly known as ABP-700, is a novel compound that has gained attention in the scientific community for its potential use in anesthesia and sedation. ABP-700 is a selective antagonist of the M1 muscarinic acetylcholine receptor, which is involved in cognitive function, memory, and learning.
Mécanisme D'action
ABP-700 works by selectively blocking the M1 muscarinic acetylcholine receptor, which is involved in cognitive function, memory, and learning. By blocking this receptor, ABP-700 can produce sedation and anesthesia without affecting other important physiological functions such as breathing and heart rate.
Biochemical and Physiological Effects:
ABP-700 has been found to produce sedation and anesthesia in preclinical studies, without affecting breathing and heart rate. ABP-700 has also been shown to have low toxicity and good selectivity for the M1 muscarinic acetylcholine receptor.
Avantages Et Limitations Des Expériences En Laboratoire
ABP-700 has several advantages for lab experiments, including its rapid onset and offset of action, favorable pharmacokinetic profile, and selectivity for the M1 muscarinic acetylcholine receptor. However, ABP-700 also has limitations, including the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on ABP-700, including:
1. Clinical trials to determine the safety and efficacy of ABP-700 in humans.
2. Studies to investigate the potential use of ABP-700 in other areas, such as pain management and anxiety disorders.
3. Development of new compounds based on ABP-700 for use in anesthesia and sedation.
4. Studies to investigate the mechanism of action of ABP-700 and its effects on cognitive function, memory, and learning.
5. Further optimization of the synthesis method to improve yields and purity of ABP-700.
In conclusion, ABP-700 is a novel compound with potential use in anesthesia and sedation. Its selective antagonism of the M1 muscarinic acetylcholine receptor makes it an attractive candidate for further research and development. However, more studies are needed to determine its safety and efficacy in humans and to investigate its potential use in other areas of medicine.
Applications De Recherche Scientifique
ABP-700 has been studied extensively for its potential use in anesthesia and sedation. In preclinical studies, ABP-700 has been shown to have a rapid onset and offset of action, which is desirable for anesthesia and sedation. ABP-700 has also been found to have a favorable pharmacokinetic profile, with low toxicity and good selectivity for the M1 muscarinic acetylcholine receptor.
Propriétés
IUPAC Name |
N-[2-[1-(1-acetylpiperidin-4-yl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c1-20(31)28-16-11-22(12-17-28)29-18-13-23(14-19-29)30-24(10-15-26-30)27-25(32)9-5-8-21-6-3-2-4-7-21/h2-4,6-7,10,15,22-23H,5,8-9,11-14,16-19H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKCEDOVQZYTNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC(CC2)N3C(=CC=N3)NC(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1'-acetyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]-4-phenylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide](/img/structure/B4070041.png)
![1-[(1,3-benzoxazol-2-ylthio)methyl]-2-(methylthio)cyclohexanol](/img/structure/B4070042.png)
![N-[3-(3-benzyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B4070050.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4070056.png)
![methyl 2-({[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4070059.png)
![6-amino-4-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070061.png)
![methyl 1-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4070064.png)
![ethyl 4-[3-bromo-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4070066.png)
![2-{[3-(benzyloxy)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4070082.png)
![2-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4070092.png)
![N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4070096.png)
![1-(3,4-dichlorophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4070101.png)
![1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4070108.png)